molecular formula C10H10BrNO B13866725 6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one

6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one

Cat. No.: B13866725
M. Wt: 240.10 g/mol
InChI Key: RFNPZXTXHHIFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one (CAS 2940958-10-9) is a brominated dihydroisoquinolinone derivative offered as a valuable synthetic intermediate for research and development. This compound belongs to a class of 3,4-dihydroisoquinolin-1(2H)-one scaffolds recognized as privileged structures in medicinal and agricultural chemistry due to their prevalence in numerous biologically active natural products . The core dihydroisoquinolinone structure is a key synthetic target, with methods such as the Castagnoli–Cushman reaction providing a robust and diastereoselective entry to diversely substituted derivatives . The bromine substituent on the aromatic ring makes this compound a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. Although specific biological data for this exact compound is limited in the public domain, close structural analogues have demonstrated significant research potential. Similar 3,4-dihydroisoquinolin-1(2H)-one derivatives have been investigated for their potent antioomycete activity against plant pathogens like Pythium recalcitrans , with some compounds showing higher in vitro and in vivo efficacy than commercial agents . In parallel, other dihydroisoquinolin-3(2H)-one scaffolds have been designed and synthesized as novel ligands for the Translocator Protein (TSPO), a target implicated in neuroinflammation and neurodegenerative diseases such as Alzheimer's . These studies highlight the potential of this chemical class in both agrochemical and pharmaceutical research. This product is intended for use as a building block in organic synthesis and chemical biology research. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-4-methyl-2,4-dihydro-1H-isoquinolin-3-one

InChI

InChI=1S/C10H10BrNO/c1-6-9-4-8(11)3-2-7(9)5-12-10(6)13/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

RFNPZXTXHHIFHO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CNC1=O)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Approach: Castagnoli–Cushman Reaction (CCR)

A widely used method to access 1,4-dihydroisoquinolin-3(2H)-one derivatives is the Castagnoli–Cushman reaction , which involves the condensation of homophthalic anhydride with imines derived from aromatic aldehydes and amines. This reaction provides a robust, high-yielding, and diastereoselective route to 2,3-disubstituted 1,4-dihydroisoquinolinones with a carboxylic acid function at the C4 site.

  • Procedure Summary :
    • Preparation of the imine intermediate by stirring aromatic aldehyde and amine in dry dichloromethane with anhydrous sodium sulfate at room temperature for 24 hours.
    • Reaction of the imine with homophthalic anhydride in refluxing dry toluene for 6 hours.
    • Isolation of the product by filtration and recrystallization from acetonitrile.

Data Table: Summary of Preparation Methods

Step Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Aromatic aldehyde (6-bromo-substituted), amine Dry DCM, Na2SO4, room temperature, 24 h Imine intermediate Not specified
2 Imine intermediate, homophthalic anhydride Dry toluene, reflux, 6 h 6-bromo-1,4-dihydroisoquinolin-3(2H)-one High
3 6-bromo-1,4-dihydroisoquinolin-3(2H)-one Methyl iodide, K2CO3, acetonitrile, 50°C, overnight This compound ~87
4 Meldrum’s acid, 4-bromoaniline Triethyl orthoformate, reflux, cyclization steps, POCl3, NaI 6-bromoquinoline derivatives (related compounds) Moderate to good

Research Discoveries and Professional Notes

  • The Castagnoli–Cushman reaction remains the most straightforward and versatile method for synthesizing 1,4-dihydroisoquinolin-3(2H)-one derivatives, allowing for easy substitution pattern variation, including bromination at the 6-position.

  • Methylation via alkylation with methyl iodide in the presence of a base such as potassium carbonate in acetonitrile provides an efficient and high-yielding route to introduce the methyl group at the 4-position, as demonstrated in structurally related benzoxazine systems.

  • Alternative multi-step synthetic routes involving Meldrum’s acid and substituted anilines, while more complex, provide insights into halogenation strategies and cyclization conditions that can be adapted for related isoquinolinone derivatives.

  • Purification methods such as recrystallization from acetonitrile and medium-pressure silica gel chromatography ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions could convert the compound into more saturated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce a variety of functionalized isoquinolines.

Scientific Research Applications

6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways involving isoquinoline derivatives.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of bromine and alkyl/aryl groups significantly impacts reactivity and biological activity:

Compound Name Substituents Key Properties/Findings Reference
6-Bromo-1,1-dimethyl-1,4-DHIQ Br (C6), Me (C1, C1) Synthesized via silica gel chromatography; regioselectivity influenced by steric effects .
7-Bromo-2-methyl-1,4-DHIQ Br (C7), Me (C2) CAS 877265-10-6; structural data and molecular formula provided (C10H10BrNO) .
8-Bromo-5,6-dimethoxy-3,4-DHIQ (4f) Br (C8), OMe (C5, C6) Yield: 58%; characterized by 1H/13C-NMR; polar groups enhance solubility .
4-Phenyl-1,4-DHIQ derivatives Ar (C4) Demonstrated cytotoxicity against cancer cells; aryl groups enhance bioactivity .
2-(2-Aryloxyphenyl)-1,4-DHIQ Aryloxy (C2) Potential TSPO ligands; modulates amyloid-beta-induced mPTP opening .

Key Observations :

  • Bromine Position : Bromine at C6 (as in the target compound) may reduce steric hindrance compared to C7 or C8 analogs, facilitating reactions like hydroarylation .
  • Methyl vs. Aryl Groups : A methyl group at C4 (target compound) provides moderate steric bulk, whereas aryl groups at C4 (e.g., 4-phenyl derivatives) enhance cytotoxicity .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP PSA (Ų)
6-Bromo-4-methyl-1,4-DHIQ (target) C10H10BrNO 240.10 ~2.5* 32.6
7-Bromo-2-methyl-1,4-DHIQ C10H10BrNO 240.10 4.03 32.6
8-Bromo-5,6-dimethoxy-3,4-DHIQ (4f) C27H25BrNO6 538.1 3.2 75.9

*Estimated based on analogs.

Biological Activity

6-Bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound belongs to the isoquinoline family, which is known for various pharmacological effects. The presence of the bromine atom and the methyl group at specific positions contributes to its unique biological profile.

Antidepressant Effects

Recent studies have indicated that derivatives of 1,4-dihydroisoquinoline compounds exhibit significant antidepressant-like effects. For instance, compound 6a-1 , a close analogue, demonstrated remarkable efficacy in reducing immobility time in the forced swim test (FST), suggesting potential antidepressant properties. It was also noted to enhance locomotor activity in treated rats compared to controls .

Mechanism of Action:
The neuroprotective effects were attributed to:

  • Reduction of Apoptosis: Up-regulation of glutathione (GSH) levels and down-regulation of reactive oxygen species (ROS) in PC12 cells.
  • Neurotrophic Support: Increased levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) were observed, which are crucial for neuronal survival and function .

Anticancer Activity

This compound has been investigated for its anticancer potential. Studies suggest that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism involves modulation of key signaling pathways associated with cell survival and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsMechanism of Action
AntidepressantReduced immobility in FSTUp-regulation of GSH, down-regulation of ROS
NeuroprotectionIncreased BDNF levelsEnhanced neuronal survival and maturation
AnticancerInhibition of cell proliferationInduction of apoptosis via modulation of signaling pathways

Study on Neuroprotective Effects

In one study, the neuroprotective effects of 6-bromo derivatives were evaluated using PC12 cells subjected to corticosterone-induced stress. The results showed that treatment with 6-bromo derivatives significantly reduced cell death and improved cell viability compared to untreated controls .

Study on Anticancer Properties

Another investigation focused on the anticancer properties where 6-bromo derivatives were tested against various cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead for developing anticancer agents.

Q & A

Q. What synthetic strategies are effective for introducing functional groups to the 1,4-dihydroisoquinolin-3(2H)-one scaffold, specifically at the 4-position?

A two-step protocol involving Regitz diazo transfer followed by triflic acid (TfOH)-promoted hydroarylation is widely used. The diazo transfer step enables the generation of a reactive intermediate, which undergoes TfOH-catalyzed coupling with aromatic hydrocarbons. This method achieves high yields (up to 88%) and tolerates diverse substrates . Optimization of reaction conditions (e.g., 5.0 equivalents of aromatic substrate, room temperature, and 1–2 h reaction time) minimizes side reactions like 3-isoquinolinone formation .

Q. How can the structure of 6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one derivatives be confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. For intermediates, 1H^1H-NMR and 13C^{13}C-NMR are essential to verify regioselectivity and diastereomeric ratios. Mass spectrometry (MS) further validates molecular weights. Crystallographic data should be deposited in repositories like the Cambridge Structural Database (CSD) for reproducibility .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

Cytotoxicity screening against cancer cell lines (e.g., lung adenocarcinoma A549) using MTT or CellTiter-Glo assays is a starting point. IC50_{50} values below 10 µM indicate potential anticancer activity. Follow-up studies should include apoptosis assays (Annexin V/PI staining) and target identification via proteomics or kinase profiling .

Advanced Research Questions

Q. How do electronic effects of substituents influence side reactions during hydroarylation?

Electron-deficient aromatic substrates reduce byproduct formation (e.g., 3-isoquinolinone), as they stabilize the transition state. Conversely, electron-rich aromatics increase competing pathways like nitrogen elimination. Mechanistic studies using 13C^{13}C-labeled intermediates and DFT calculations can clarify these effects .

Q. What experimental approaches resolve contradictions in diastereoselectivity under varying reaction conditions?

Diastereoselectivity is sensitive to acid strength and solvent polarity. For example, TfOH promotes higher selectivity than AlCl3_3. Systematic screening with a design-of-experiments (DoE) approach—varying catalyst loading, temperature, and solvent—can identify optimal conditions. NMR-based reaction monitoring tracks stereochemical outcomes in real time .

Q. How can computational tools predict the reactivity of 6-bromo-4-methyl derivatives in catalytic cycles?

Density Functional Theory (DFT) simulations model transition states and intermediates. Key parameters include HOMO-LUMO gaps of the diazo compound and aromatic partner, as well as Fukui indices for electrophilic/nucleophilic sites. Software like Gaussian or ORCA paired with molecular docking (e.g., AutoDock) links reactivity to biological target interactions .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

Pilot-scale reactions (e.g., 5x lab-scale) require careful control of exothermic diazo decomposition. Continuous flow reactors improve heat dissipation and reduce side reactions. Purification via flash chromatography or recrystallization (e.g., CH2 _2Cl2 _2/di-isopropylether) ensures reproducibility. Process analytical technology (PAT) monitors critical quality attributes .

Data Contradiction Analysis

Q. Why do identical reaction conditions yield variable byproduct ratios in different studies?

Trace impurities (e.g., moisture or residual solvents) can drastically alter reaction pathways. Rigorous drying of substrates and solvents (e.g., molecular sieves) is critical. Conflicting reports may also arise from unaccounted stereochemical drift during workup. Replicating experiments with in situ IR or Raman spectroscopy ensures consistency .

Q. How should researchers interpret discrepancies in cytotoxicity data across cell lines?

Cell line-specific expression of drug transporters (e.g., P-glycoprotein) or metabolic enzymes (e.g., CYP450) affects compound efficacy. Use isogenic cell pairs (e.g., parental vs. transporter-knockout) to isolate mechanisms. Proteomic profiling identifies off-target interactions that explain variability .

Methodological Resources

  • Synthesis Optimization : Refer to Table 1 in for condition screening workflows.
  • Structural Validation : Use SHELX software for crystallographic refinement .
  • Biological Assays : Follow protocols in for IC50_{50} determination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.